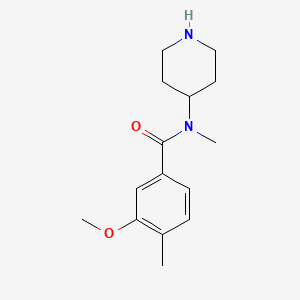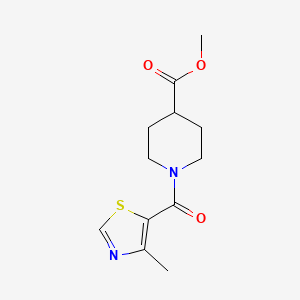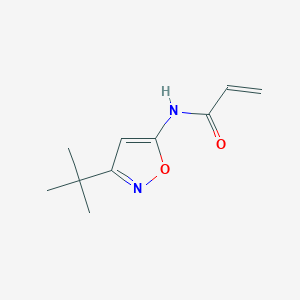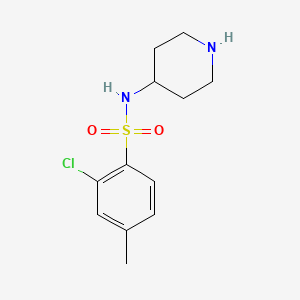![molecular formula C13H15F3N2O2 B7556715 N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)
N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide, also known as TFB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs. In
Applications De Recherche Scientifique
N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs. N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders.
Mécanisme D'action
N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide works by binding to a specific protein target, inhibiting its activity. This protein target is involved in a number of cellular processes, including cell growth and division, inflammation, and immune response. By inhibiting this protein target, N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide can potentially disrupt these cellular processes, leading to therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide are complex and varied. N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide has been shown to have anti-inflammatory effects, as well as anti-tumor effects. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide in lab experiments is its high affinity for a specific protein target. This makes it a useful tool for studying the function of this protein target in cellular processes. However, the complex synthesis method for N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide can make it difficult to obtain in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the study of N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide. One area of research could focus on the development of new drugs based on the structure of N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide. Another area of research could focus on the identification of new protein targets for N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide, potentially leading to the development of new therapeutic applications. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide, potentially leading to the development of new treatments for a variety of diseases and disorders.
Conclusion
In conclusion, N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide, or N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its high affinity for a specific protein target makes it a promising candidate for the development of new drugs. While the complex synthesis method for N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide can make it difficult to obtain in large quantities, there are a number of potential future directions for the study of this compound. Further research into the biochemical and physiological effects of N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide could lead to the development of new treatments for a variety of diseases and disorders.
Méthodes De Synthèse
The synthesis of N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide involves a multi-step process that begins with the preparation of the amine precursor. The precursor is then reacted with a trifluoromethyl ketone to form the final product. The synthesis of N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide is a complex process that requires careful attention to detail and expertise in organic chemistry.
Propriétés
IUPAC Name |
N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-20-11-7-17-6-10(11)18-12(19)8-4-2-3-5-9(8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3,(H,18,19)/t10?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGHTEKCNYRFDI-DTIOYNMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNCC1NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)




![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)




![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)